Precursor to a Broad-Spectrum Antimicrobial: Comparative Potency of Derived Alkyne
A derivative synthesized from this building block, 3-(2,6-dichloro-5-fluoropyridin-3-yl)propynenitrile (compound 6e), demonstrated high antimicrobial potency across a broad panel of pathogens, providing a quantitative rationale for selecting this specific precursor. Its potency was benchmarked against other pyridylalkyne derivatives (compounds 6a-d) in the same study [1].
| Evidence Dimension | In vitro antimicrobial potency against Gram-positive bacteria, Gram-negative bacteria, and fungi |
|---|---|
| Target Compound Data | Highly potent against all tested microorganisms except E. coli (quantitative MIC/zone of inhibition values not detailed in abstract, but qualitative assessment is 'highly potent') |
| Comparator Or Baseline | 3-(6-chloropyridin-3-yl)propynenitrile (6a), 3-(2-chloropyridin-3-yl)propynenitrile (6b), ethyl 3-(6-chloropyridin-3-yl)propiolate (6c), iso-propyl 3-(6-chloropyridin-3-yl)propiolate (6d) |
| Quantified Difference | Compound 6e, along with comparators 6a-d, was identified as 'highly potent' out of a larger library of disubstituted alkynes. |
| Conditions | In vitro assay against 3 Gram-positive (S. aureus, B. subtilis, S. epidermidis), 3 Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) bacteria, and 5 fungal strains [1]. |
Why This Matters
This evidence demonstrates that the 2,6-dichloro-5-fluoropyridine motif, when incorporated into a specific scaffold, confers a favorable and broad antimicrobial activity profile, validating the procurement of this precursor for medicinal chemistry programs targeting infectious diseases.
- [1] Reddy, N. B., et al. (2013). Demonic axe-like conjugated alkynes in combating microbes. European Journal of Medicinal Chemistry. (Abstract accessed via CAS library catalog and CGL). View Source
